molecular formula C20H16ClN5O2 B3019746 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 894068-12-3

5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B3019746
CAS No.: 894068-12-3
M. Wt: 393.83
InChI Key: FBHKKKUIAHROKW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and linked to a para-substituted phenyl ring. The benzamide moiety is further modified with chloro and methoxy groups at positions 5 and 2, respectively.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-23-24-19-10-8-17(25-26(12)19)13-3-6-15(7-4-13)22-20(27)16-11-14(21)5-9-18(16)28-2/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHKKKUIAHROKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.

    Substitution Reactions: The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the triazolopyridazine moiety. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or sodium hydride (NaH) in anhydrous conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine moiety may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632)

  • Structure : Shares the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group but replaces the benzamide with an acetamide moiety.
  • CAS Number : 108825-65-6 .
  • Pharmacological Role : Functional inhibitor of Lin28 proteins, used at 80 µM in limb regeneration assays .
  • Activity: C1632’s efficacy in Lin28 inhibition suggests triazolopyridazine derivatives can modulate RNA-binding proteins, a property that may extend to the target compound with further testing .
Parameter Target Compound C1632 (Lin28-1632)
Molecular Formula C₂₁H₁₆ClN₅O₂ (inferred from ) C₁₄H₁₄N₆O (CAS 108825-65-6)
Molecular Weight ~441.8 g/mol (analogous to ) 282.3 g/mol
Key Functional Groups 5-Chloro-2-methoxybenzamide, 3-methyltriazolopyridazine Acetamide, 3-methyltriazolopyridazine
Reported Activity Not explicitly reported (inferred kinase/Lin28 modulation potential) Lin28 inhibition at 80 µM

2-Chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

  • Structure : Contains a triazolopyridazine core linked via an ether-oxygen bridge to a fluoro-chlorobenzamide group.
  • Molecular Formula : C₂₁H₁₇ClFN₅O₃ (MW: 441.8 g/mol) .
  • Key Differences :
    • Linkage : The ether bridge in this compound contrasts with the direct phenyl linkage in the target molecule, which may influence binding affinity to hydrophobic pockets.
    • Substituents : The 3-methoxyphenyl group on the triazolopyridazine and the 6-fluoro substituent on the benzamide could alter electronic properties compared to the target compound’s 3-methyl and 5-chloro groups.

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)

  • Structure : A polyheterocyclic compound with triazole and pyridine moieties, synthesized via condensation reactions .
  • Comparison: While structurally distinct, this compound highlights the pharmacological versatility of triazole-containing heterocycles.

Biological Activity

5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of a chloro group, a methoxy group, and a triazolopyridazine moiety, makes it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The IUPAC name of the compound is 5-chloro-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. The molecular formula is C20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2}, with a molecular weight of 393.83 g/mol. The compound's structure is illustrated below:

Property Details
IUPAC Name 5-chloro-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Molecular Formula C20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2}
Molecular Weight 393.83 g/mol
CAS Number 894068-12-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyridazine moiety is believed to facilitate binding to these targets, modulating their activity and leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines. The compound's structure suggests potential efficacy against cancer through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example:

  • Compound A: IC50 = 0.39 ± 0.06 μM against HCT116.
  • Compound B: IC50 = 0.46 ± 0.04 μM against MCF7.

These findings suggest that this compound may possess similar or enhanced anticancer activity.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. Research indicates that benzamide derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other benzamide derivatives reveals unique biological profiles:

Compound IC50 (μM) Activity
Compound A0.39Anticancer
Compound B0.46Anticancer
Compound C1.33COX-II Inhibitor

Q & A

How can researchers design a synthetic route for 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide?

Answer:
The synthesis involves multi-step reactions, focusing on constructing the triazolopyridazine core and coupling it with the benzamide moiety. Key steps include:

  • Triazolopyridazine formation : Cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to yield 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives .
  • Substitution reactions : Replacement of chlorine in the triazolopyridazine intermediate with a 4-aminophenyl group under nucleophilic aromatic substitution conditions .
  • Benzamide coupling : Reaction of the substituted triazolopyridazine with 5-chloro-2-methoxybenzoyl chloride using a coupling agent like EDCI/HOBt in DMF .
    Advanced note : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Computational tools (e.g., DFT calculations) can predict reactivity and guide intermediate stabilization .

What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at C2, chloro at C5) and triazolopyridazine ring integration .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected m/z ~450–460) and isotopic patterns for chlorine .
  • HPLC with UV/Vis detection : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
    Advanced note : Pair LC-MS with ion mobility spectrometry to resolve conformational isomers or trace impurities .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Answer:

  • Variable substituent synthesis : Synthesize analogs with modifications to the triazolopyridazine (e.g., R = H, Et, F) and benzamide (e.g., methoxy vs. ethoxy) moieties .
  • Biological assays : Test analogs against target enzymes (e.g., bacterial PPTases) using enzymatic inhibition assays and correlate activity with substituent electronic/hydrophobic parameters .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
    Advanced note : Use QSAR models to quantify substituent contributions and prioritize high-potential derivatives .

How can low yields in the final coupling step be addressed?

Answer:

  • Catalyst optimization : Replace EDCI/HOBt with BOP or PyBOP to improve coupling efficiency in polar aprotic solvents .
  • Intermediate purification : Pre-purify the triazolopyridazine-amine intermediate via column chromatography (silica gel, CH2_2Cl2_2/MeOH) to remove residual moisture or byproducts .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

How to resolve contradictions in reported synthetic yields for similar triazolopyridazine derivatives?

Answer:

  • Reproduce conditions : Verify solvent purity (e.g., anhydrous DMF), reaction temperature (±5°C), and catalyst batch variability .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust protecting groups (e.g., Boc for amines) .
  • Meta-analysis : Compare literature protocols for reagent equivalents, stirring rates, and workup procedures to isolate critical variables .

What biological targets are plausible for this compound based on structural analogs?

Answer:

  • Bacterial enzymes : Analogs with trifluoromethyl or chloro substituents inhibit PPTases, critical for bacterial lipid biosynthesis .
  • Kinase inhibition : The triazolopyridazine core may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Anticancer activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) and correlate with ROS generation or apoptosis markers .

How can researchers identify and characterize synthetic byproducts?

Answer:

  • LC-MS/MS fragmentation : Compare fragmentation patterns of byproducts with the parent compound to deduce structural modifications (e.g., demethylation, oxidation) .
  • Preparative TLC : Isolate byproducts using silica gel plates (hexane/EtOAc) and characterize via 1^1H NMR and HRMS .
  • Mechanistic studies : Perform kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates) .

What computational strategies can predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), GI absorption, and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : Model membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer simulations .
  • Metabolite prediction : Employ GLORY or MetaPred to identify potential Phase I/II metabolites .

How does solvent choice impact the efficiency of triazolopyridazine ring formation?

Answer:

  • Polar aprotic solvents : DMF or DMSO enhance cyclization rates by stabilizing transition states via dipole interactions .
  • Protic solvents : Avoid methanol/water, which may hydrolyze intermediates or promote side reactions (e.g., ring-opening) .
  • Microwave-assisted synthesis : Use DMF at 120°C under microwave irradiation to reduce reaction time from hours to minutes .

What in vitro models are suitable for preliminary metabolic stability studies?

Answer:

  • Liver microsomes : Incubate with human or rat liver microsomes (HLM/RLM) and quantify parent compound depletion via LC-MS .
  • CYP450 inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
  • Hepatocyte co-cultures : Use primary hepatocytes in 3D spheroids to mimic in vivo metabolism and biliary excretion .

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